Methyl 2-amino-4-methylthiophene-3-carboxylate

Physicochemical Property Solid-State Chemistry Formulation Science

Researchers targeting serotonergic pathways or optimizing articaine synthesis require the correct thiophene regioisomer. This methyl ester is a critical precursor to articaine; the regioisomer methyl 3-amino-4-methylthiophene-2-carboxylate is a known process impurity, making high-purity material essential for QC method validation. For neuroscience, it acts as an indirect, noncompetitive 5HT receptor antagonist with in vivo efficacy in depression models, a profile absent in the ethyl ester analog. • Melting point 111-112°C ensures solid-state stability distinct from lower-melting analogs. • Suitable as a urease inhibitor class member for enzyme studies. • Bulk and research-scale packaging available to support both discovery and process chemistry workflows.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 4651-98-3
Cat. No. B1363610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-methylthiophene-3-carboxylate
CAS4651-98-3
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1C(=O)OC)N
InChIInChI=1S/C7H9NO2S/c1-4-3-11-6(8)5(4)7(9)10-2/h3H,8H2,1-2H3
InChIKeyPLLLBSPBFALBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-methylthiophene-3-carboxylate: Overview & Characterization


Methyl 2-amino-4-methylthiophene-3-carboxylate is a heterocyclic building block characterized by a thiophene ring substituted with an amino group, a methyl group, and a methyl ester . It is a solid compound with a reported melting point range of 111-112°C . As a synthetic intermediate, it is a known precursor to the local anesthetic articaine and has been identified as a member of the 2-aminothiophene class of urease inhibitors [1].

Synthesis

Established intermediate for articaine production

5HT Research

Reported 5HT receptor pathway study tool

Urease Inhibition

Member of 2-aminothiophene urease inhibitor class

Why Analog Substitution Fails


Substituting methyl 2-amino-4-methylthiophene-3-carboxylate with close analogs like its ethyl ester or carboxylic acid is not trivial due to critical differences in physicochemical properties and documented biological activity. The methyl ester exhibits a distinct melting point of 111-112°C , compared to the ethyl ester's lower range of 79-83°C , which can affect crystallization and formulation processes. More importantly, the methyl ester is reported as an indirect, noncompetitive antagonist of the 5HT receptor with demonstrated efficacy in animal models of depression , a specific pharmacological profile not attributed to the ethyl ester, which is instead described as a cytotoxic agent with anti-HIV activity . These divergent properties and biological targets underscore that these analogs are not functionally interchangeable and require separate validation for each intended application.

Ester chain length

Melting point difference may alter crystallization and formulation processes.

Biological profile divergence

5HT antagonism vs. cytotoxicity indicates separate validation needed for each target.

Regioisomer substitution

Correct substitution pattern is critical for articaine synthesis; regioisomer acts as impurity.

Differentiation from Primary Analogs


Melting Point Distinction

Methyl 2-amino-4-methylthiophene-3-carboxylate exhibits a melting point of 111-112°C . This is significantly higher than the melting point of its closest analog, ethyl 2-amino-4-methylthiophene-3-carboxylate, which is reported to be in the range of 79-83°C . This ~30°C difference is a direct consequence of the ester group's alkyl chain length and impacts the compound's behavior in solid-state formulations and purification by recrystallization.

Melting Point
Data to verify
Methyl ester: 111–112°C
Ethyl ester: 79–83°C
Higher melting point supports solid-state screening
Vendor-reported ranges; cross-study
Physicochemical Property Solid-State Chemistry Formulation Science

5HT Antagonism vs. Cytotoxicity

The methyl ester is described as an 'indirect, noncompetitive antagonist of the 5HT receptor' and has shown efficacy in animal models of depression . In contrast, its ethyl ester analog is reported as a 'cytotoxic agent' that inhibits HIV virus replication and is effective against cancer cells . This represents a fundamental divergence in biological activity between the two structurally similar esters, with the methyl ester showing a central nervous system (CNS) target and the ethyl ester showing anti-proliferative and anti-viral effects.

Biological Activity
Data to verify
Methyl ester: Indirect 5HT antagonist, depression model response
Ethyl ester: Cytotoxic, anti-HIV activity
CNS vs. anti-proliferative profiles require separate validation
In vivo models and in vitro assays; qualitative difference
Neuropharmacology CNS Drug Discovery Pharmacological Profiling

Articaine Synthesis Intermediate

Methyl 2-amino-4-methylthiophene-3-carboxylate is a validated precursor for the synthesis of the widely used dental local anesthetic articaine . This established synthetic route provides a defined and commercially relevant application that is not shared by all in-class analogs. For instance, the regioisomer methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) is a known impurity in articaine synthesis , highlighting the critical importance of the correct substitution pattern for successful downstream synthesis.

Synthetic Route
Class-level
Validated precursor in articaine synthesis
Regioisomer identity critical for successful synthesis
Regioisomer (CAS 85006-31-1) reported as impurity
Synthetic Chemistry Process Chemistry Pharmaceutical Intermediates

Application Scenarios for Procurement


CNS Drug Discovery: Serotonergic Pathways

For research programs investigating depression or other 5HT-related disorders, methyl 2-amino-4-methylthiophene-3-carboxylate is the appropriate chemical tool due to its reported activity as an indirect, noncompetitive 5HT receptor antagonist with in vivo efficacy in animal models . Procurement should prioritize this compound over the ethyl ester, which exhibits a cytotoxic and anti-HIV profile , making it unsuitable for this specific neurological target.

Articaine Process Development

In the manufacturing or analytical chemistry of the dental anesthetic articaine, methyl 2-amino-4-methylthiophene-3-carboxylate is a critical starting material . Its procurement is essential for replicating established synthetic routes. The regioisomer, methyl 3-amino-4-methylthiophene-2-carboxylate, is a known impurity in this process , making the procurement of the correct, high-purity compound a necessity for method development and quality control.

Solid-State Chemistry & Formulation

During pre-formulation or crystallization process development, the higher melting point of the methyl ester (111-112°C) compared to its ethyl ester analog (79-83°C) may be a critical selection factor. This ~30°C difference can influence polymorph screening, solid-state stability, and purification strategies, making the methyl ester the preferred choice for programs requiring a higher-melting solid intermediate.

Application
Selection Property
Validation Focus
5HT receptor pathway research (CNS)
Reported 5HT antagonist profile
Depression model endpoint review
Articaine synthesis & impurity profiling
Validated synthetic intermediate
Regioisomer identity and purity verification
Solid-state chemistry research
Higher-melting solid intermediate
Crystallization and solid-state stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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